(3aR,4S,7R,7aS)-rel-3a,4,7,7a-Tetrahydro-4-methyl-4,7-epoxyisobenzofuran-1,3-dione
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Overview
Description
(3aR,4S,7R,7aS)-rel-3a,4,7,7a-Tetrahydro-4-methyl-4,7-epoxyisobenzofuran-1,3-dione is a complex organic compound with a unique structure that includes a tetrahydro-epoxyisobenzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4S,7R,7aS)-rel-3a,4,7,7a-Tetrahydro-4-methyl-4,7-epoxyisobenzofuran-1,3-dione typically involves the reaction of specific starting materials under controlled conditions. One common method involves the use of norbornene derivatives, which undergo a series of chemical transformations including cyclization and epoxidation to form the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3aR,4S,7R,7aS)-rel-3a,4,7,7a-Tetrahydro-4-methyl-4,7-epoxyisobenzofuran-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield epoxide derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
(3aR,4S,7R,7aS)-rel-3a,4,7,7a-Tetrahydro-4-methyl-4,7-epoxyisobenzofuran-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (3aR,4S,7R,7aS)-rel-3a,4,7,7a-Tetrahydro-4-methyl-4,7-epoxyisobenzofuran-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Norcantharidin: A demethylated analogue of cantharidin, known for its anti-cancer properties and lower nephrotoxicity.
Lurasidone Hydrochloride: An antipsychotic compound with a similar structural motif, used in the treatment of schizophrenia and bipolar disorder.
Uniqueness
(3aR,4S,7R,7aS)-rel-3a,4,7,7a-Tetrahydro-4-methyl-4,7-epoxyisobenzofuran-1,3-dione is unique due to its specific stereochemistry and the presence of an epoxyisobenzofuran ring system.
Properties
CAS No. |
941-63-9 |
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Molecular Formula |
C₉H₈O₄ |
Molecular Weight |
180.16 |
Synonyms |
(3aα,4β,7β,7aα)-3a,4,7,7a-Tetrahydro-4-methyl-4,7-epoxyisobenzofuran-1,3-dione; |
Origin of Product |
United States |
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